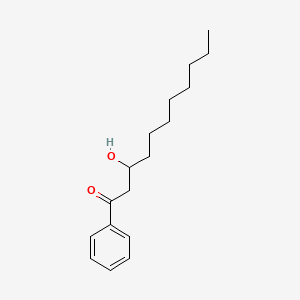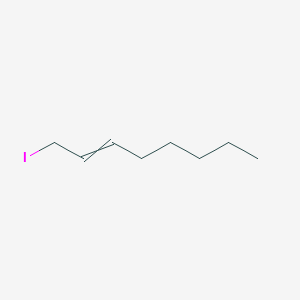
3-Butoxy-2-acetylaminopropionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Butoxy-2-acetylaminopropionic acid is an organic compound with the molecular formula C9H17NO4 It is a metabolite of n-butyl glycidyl ether, which is used in various industrial applications
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-butoxy-2-acetylaminopropionic acid typically involves the metabolism of n-butyl glycidyl ether. The process begins with the reaction of n-butyl alcohol and epichlorohydrin to form a halohydrin. This intermediate undergoes caustic dehydrochlorination to produce n-butyl glycidyl ether. The n-butyl glycidyl ether is then metabolized renally to form this compound .
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions: 3-Butoxy-2-acetylaminopropionic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used to oxidize the compound.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can occur with reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Wissenschaftliche Forschungsanwendungen
3-Butoxy-2-acetylaminopropionic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its role in metabolic pathways and its effects on biological systems.
Medicine: Research is ongoing to explore its potential therapeutic applications and its impact on human health.
Industry: It is utilized in the production of epoxy resins and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-butoxy-2-acetylaminopropionic acid involves its interaction with specific molecular targets and pathways. As a metabolite, it can influence various biochemical processes within the body. The compound is known to be metabolized renally, and its effects are mediated through its interaction with enzymes and other cellular components .
Vergleich Mit ähnlichen Verbindungen
- 3-Butoxy-2-hydroxypropionic acid
- Butoxyacetic acid
Comparison: 3-Butoxy-2-acetylaminopropionic acid is unique due to its specific functional groups and metabolic pathways. Compared to similar compounds, it has distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
96474-20-3 |
|---|---|
Molekularformel |
C9H17NO4 |
Molekulargewicht |
203.24 g/mol |
IUPAC-Name |
2-acetamido-3-butoxypropanoic acid |
InChI |
InChI=1S/C9H17NO4/c1-3-4-5-14-6-8(9(12)13)10-7(2)11/h8H,3-6H2,1-2H3,(H,10,11)(H,12,13) |
InChI-Schlüssel |
YTZRKCIRIPWRQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOCC(C(=O)O)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{4-[2-(Diethylamino)ethoxy]phenyl}(2-phenyl-1H-indol-3-yl)methanone](/img/structure/B14345088.png)
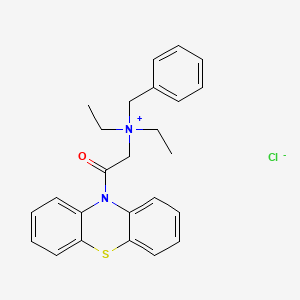
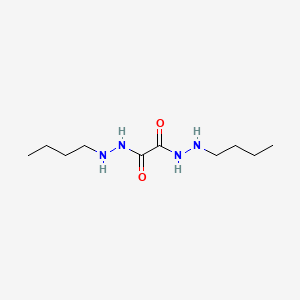
![Benzene, [3-(methoxymethoxy)-1-propynyl]-](/img/structure/B14345114.png)

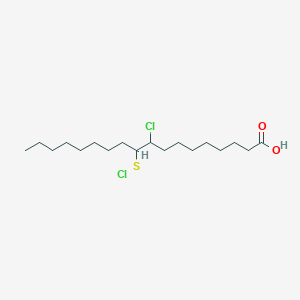




![Phosphonic acid, [(diphenylphosphinyl)difluoromethyl]-](/img/structure/B14345145.png)
